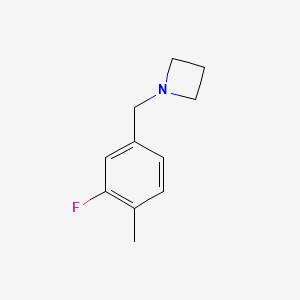

1-(3-Fluoro-4-methylbenzyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

1-[(3-fluoro-4-methylphenyl)methyl]azetidine |

InChI |

InChI=1S/C11H14FN/c1-9-3-4-10(7-11(9)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |

InChI Key |

WUSSAOYTBBJQKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCC2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches to 1 3 Fluoro 4 Methylbenzyl Azetidine

Retrosynthetic Disconnections and Precursor Identification

A retrosynthetic analysis of 1-(3-Fluoro-4-methylbenzyl)azetidine reveals several key disconnections that guide the design of a synthetic route. The most straightforward disconnection is at the C-N bond, separating the azetidine (B1206935) ring and the 3-fluoro-4-methylbenzyl moiety. This suggests a convergent synthesis where the two key fragments are prepared separately and then coupled.

Azetidine Ring-Forming Reactions

The construction of the azetidine ring is a central challenge due to its inherent ring strain. nih.gov Several strategies have been developed to overcome this, broadly categorized into cycloadditions and intramolecular cyclizations.

[2+2] Cycloadditions: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to the azetidine core. organic-chemistry.org Recent advances have focused on visible-light-mediated processes, which provide a milder alternative to traditional UV irradiation. organic-chemistry.org For instance, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed for the stereoselective synthesis of functionalized azetidines. researchgate.net

Intramolecular Cyclizations: A common and reliable method for azetidine synthesis involves the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position. nih.gov This typically proceeds via an SN2 mechanism. nih.gov Lanthanide(III) triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govnih.gov Another approach involves the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the synthesis of functionalized azetidines from readily available amine precursors. google.com

| Ring-Forming Strategy | Description | Key Features |

| [2+2] Cycloaddition | Photochemical reaction between an imine and an alkene. | Direct formation of the azetidine ring; can be promoted by visible light. organic-chemistry.orgorganic-chemistry.orgresearchgate.net |

| Intramolecular Cyclization | Ring closure of a γ-functionalized amine. | Reliable and versatile; can be catalyzed by Lewis acids or transition metals. nih.govnih.govgoogle.com |

Construction of the 3-Fluoro-4-methylbenzyl Moiety

The 3-fluoro-4-methylbenzyl precursor can be synthesized from commercially available starting materials. A plausible route involves the functionalization of 2-fluoro-p-xylene. For instance, 3-fluoro-4-methylbenzyl chloride can be prepared from 2-fluoro-p-xylene, providing a suitable electrophile for subsequent N-alkylation of azetidine. Alternatively, oxidation of the methyl group of 2-fluoro-p-xylene would yield 3-fluoro-4-methylbenzaldehyde (B1272653), a precursor for reductive amination.

Direct Synthetic Routes to the Azetidine Core

Once the azetidine ring and the benzyl (B1604629) moiety precursors are obtained, they can be coupled to form the target molecule.

N-Alkylation and Reductive Amination Strategies

N-Alkylation: This is a direct and widely used method for the synthesis of N-substituted azetidines. nih.gov It involves the reaction of azetidine with an alkylating agent, such as 3-fluoro-4-methylbenzyl bromide or chloride, typically in the presence of a base to neutralize the resulting hydrohalic acid. organic-chemistry.orgnih.gov The choice of solvent and base can be crucial for optimizing the reaction yield and minimizing side reactions.

Reductive Amination: This two-step, one-pot procedure involves the reaction of azetidine with 3-fluoro-4-methylbenzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired amine. researchgate.netresearchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) and its derivatives. researchgate.net This method is particularly useful when the corresponding benzyl halide is not readily available or is unstable.

| Coupling Strategy | Precursors | Key Reagents |

| N-Alkylation | Azetidine, 3-Fluoro-4-methylbenzyl halide | Base (e.g., K₂CO₃, Et₃N) |

| Reductive Amination | Azetidine, 3-Fluoro-4-methylbenzaldehyde | Reducing agent (e.g., NaBH₄, NaBH(OAc)₃) |

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalysis offers powerful alternatives for the formation of the C-N bond.

Palladium-catalyzed approaches: Palladium-catalyzed N-arylation and N-benzylation reactions, such as the Buchwald-Hartwig amination, are well-established methods for forming C-N bonds. nih.govnih.govresearchgate.netjmchemsci.com These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with an aryl or benzyl halide. While more commonly used for N-arylation, these methods can be adapted for N-benzylation.

Copper-catalyzed methods: Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-based systems for C-N bond formation. nih.govorganic-chemistry.orgnih.govresearchgate.netnih.govbeilstein-journals.orgrsc.org These methods can be used for the N-alkylation of azetidines with benzyl halides. For example, a copper(I) complex has been shown to catalyze the direct alkylation of benzoxazoles with nonactivated secondary alkyl halides, a reaction that could potentially be adapted for the N-benzylation of azetidine. organic-chemistry.org

Photochemical Approaches to Azetidine Synthesis

Photochemical methods provide unique pathways for the synthesis and functionalization of azetidines under mild conditions. As mentioned earlier, the aza Paternò–Büchi reaction is a key photochemical method for constructing the azetidine ring itself. organic-chemistry.org Furthermore, photo-induced copper catalysis has been utilized for the [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce azetidines. nih.govresearchgate.net These methods showcase the potential of photochemistry to enable novel and efficient synthetic routes to complex azetidine derivatives.

Strain-Release Strategies Utilizing Bicyclo[1.1.0]butanes

The high ring strain of bicyclo[1.1.0]butanes (BCBs) and their nitrogen-containing analogues, azabicyclo[1.1.0]butanes (ABBs), makes them powerful intermediates for the synthesis of four-membered rings like azetidines. nih.govunife.itrsc.orgnih.govresearchgate.net These strategies leverage the release of this strain as a thermodynamic driving force for the formation of the azetidine core.

The general approach involves the reaction of a suitably activated ABB with nucleophiles or electrophiles, leading to the cleavage of the central C-N bond and the formation of a 1,3-difunctionalized azetidine. For the synthesis of a compound like this compound, a potential strategy would involve the reaction of an ABB with a 3-fluoro-4-methylbenzylating agent.

Recent advancements have demonstrated the utility of these methods for creating diverse azetidine structures. For instance, the addition of nucleophilic organometallic species to in situ generated azabicyclobutanes allows for the selective formation of 3-arylated azetidine intermediates through a strain-release mechanism. rsc.org Furthermore, radical strain-release photocatalysis has emerged as a mild, visible-light-driven method to access densely functionalized azetidines from ABBs. unife.itresearchgate.net In a hypothetical application to the target molecule, an ABB could potentially react with a radical species derived from a 3-fluoro-4-methylbenzyl precursor.

The table below illustrates representative examples of strain-release reactions for the synthesis of substituted azetidines, which could be adapted for the synthesis of the target compound.

| Precursor | Reagent | Product | Yield (%) | Reference |

| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Benzyl chloroformate | 3-Chloro-2-(trifluoromethyl)azetidine | 91 | nih.gov |

| Azabicyclo[1.1.0]butane | Aryl Grignard Reagent | 3-Arylazetidine | - | rsc.org |

| Azabicyclo[1.1.0]butane | Sulfonyl imine (photocatalysis) | C3-N-Sulfonyl azetidine | High | unife.it |

This table presents data for analogous strain-release reactions, as specific data for the synthesis of this compound via this method is not available in the cited literature.

Stereoselective and Regioselective Synthesis of Azetidine Ring Systems

Achieving control over stereochemistry and regiochemistry is paramount in the synthesis of complex molecules for pharmaceutical applications.

The enantioselective synthesis of azetidine derivatives can be achieved through the use of chiral auxiliaries or asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, after which they are removed. williams.eduresearchgate.netresearchgate.netnih.gov For example, oxazolidinones, often referred to as Evans auxiliaries, are widely used for the diastereoselective alkylation of enolates, a strategy that could be adapted to introduce the 3-fluoro-4-methylbenzyl group onto a suitable azetidine precursor. williams.edu Pseudoephenamine is another practical chiral auxiliary that has demonstrated remarkable stereocontrol in alkylation reactions. nih.gov

Asymmetric catalysis, on the other hand, utilizes a chiral catalyst to generate a chiral product from an achiral substrate. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. While specific examples for the asymmetric synthesis of this compound are not prevalent, the general principles of asymmetric catalysis are broadly applicable to azetidine synthesis.

The following table provides representative data on the use of chiral auxiliaries in asymmetric synthesis, demonstrating the high levels of stereocontrol that can be achieved.

| Chiral Auxiliary | Reaction Type | Substrate | Product Diastereomeric Ratio | Reference |

| 4-Benzyl-2-oxazolidinone | Alkylation | N-Acyl oxazolidinone | 98:2 | williams.edu |

| Pseudoephenamine | Alkylation | N-Acyl pseudoephenamine | 98:2 to ≥99:1 | nih.gov |

This table showcases the effectiveness of chiral auxiliaries in analogous asymmetric alkylation reactions.

The regioselectivity of ring-forming reactions is crucial for the synthesis of unsymmetrically substituted azetidines. Intramolecular cyclization reactions are a common method for constructing the azetidine ring, and the regiochemical outcome is often dictated by the nature of the starting material and the reaction conditions. For example, the intramolecular amination of organoboronates can provide azetidines through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org

Ring-opening reactions of activated aziridines or epoxides can also be employed to synthesize azetidines, where the regioselectivity of the nucleophilic attack determines the final substitution pattern. semanticscholar.orgresearchgate.net A general and scalable two-step method has been described for the regio- and diastereoselective synthesis of 2-arylazetidines. semanticscholar.org In the context of this compound, a key step would be the regioselective introduction of the 3-fluoro-4-methylbenzyl group onto the azetidine nitrogen. This is typically achieved by the reaction of azetidine with the corresponding benzyl halide or by reductive amination of azetidine with 3-fluoro-4-methylbenzaldehyde.

Green Chemistry Principles in the Synthesis of Azetidine Derivatives

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and improve sustainability. primescholars.comjk-sci.comjocpr.comjocpr.comnih.gov

One of the core tenets of green chemistry is the reduction or elimination of hazardous solvents. Where possible, solvent-free reactions or the use of environmentally benign solvents such as water, ethanol, or supercritical fluids are encouraged. Microwave-assisted organic synthesis (MAOS) is a technique that can often be performed under solvent-free conditions, leading to shorter reaction times and higher yields. A one-pot synthesis of nitrogen-containing heterocycles, including azetidines, from alkyl dihalides and primary amines has been reported under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org This approach could potentially be adapted for the synthesis of this compound by using 3-fluoro-4-methylbenzylamine (B1304794) as the primary amine.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjk-sci.comjocpr.comjocpr.comnih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of byproducts, like substitution and elimination reactions. nih.gov

To optimize the synthesis of this compound, a route with high atom economy would be desirable. For example, a direct reductive amination of azetidine with 3-fluoro-4-methylbenzaldehyde would have a high atom economy, with water being the only byproduct. In contrast, the N-alkylation of azetidine with 3-fluoro-4-methylbenzyl chloride would generate a salt byproduct, leading to a lower atom economy.

The table below provides a theoretical comparison of the atom economy for two potential synthetic routes to this compound.

| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Reductive Amination | Azetidine + 3-Fluoro-4-methylbenzaldehyde + H₂ | This compound | H₂O | 90.5 |

| N-Alkylation | Azetidine + 3-Fluoro-4-methylbenzyl chloride | This compound | HCl | 83.1 |

This is a theoretical calculation and does not account for solvents, reagents, or yield.

By embracing these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound and other valuable azetidine derivatives can be achieved with greater efficiency, selectivity, and environmental responsibility.

Mechanistic Investigations of Synthetic Pathways to 1 3 Fluoro 4 Methylbenzyl Azetidine

Reaction Mechanism Elucidation for Azetidine (B1206935) Ring Formation

The construction of the azetidine ring is a cornerstone of the synthesis of 1-(3-fluoro-4-methylbenzyl)azetidine. The formation of this strained four-membered heterocycle can be achieved through various mechanistic pathways, with intramolecular cyclization being the most common. nih.govnih.gov This typically involves a γ-amino compound bearing a suitable leaving group, where the nitrogen atom acts as a nucleophile to displace the leaving group and form the C-N bond that closes the ring.

Alternative modern methods offer different mechanistic avenues. Palladium-catalyzed intramolecular C(sp³)–H amination, for instance, involves the generation of a high-valent palladium species that facilitates the C-N bond formation. rsc.orgacs.org In this process, a directing group, such as picolinamide, guides a Pd(II) catalyst to a specific C-H bond. Oxidation to a Pd(IV) intermediate is followed by reductive elimination, which forms the azetidine ring. rsc.org Photo-induced copper-catalyzed radical annulation presents another pathway, where a radical cascade initiated by light leads to a 4-exo-trig cyclization to form the azetidine structure. nih.govnih.gov Furthermore, [2+2] photocycloaddition reactions, known as aza Paternò-Büchi reactions, can form the azetidine ring by reacting an imine with an alkene under UV irradiation. researchgate.net

A prevalent method for forming substituted azetidines is the intramolecular aminolysis of epoxides. nih.gov For example, La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been shown to produce azetidines in high yields. nih.govfrontiersin.org The Lewis acid catalyst activates the epoxide ring, making it more susceptible to nucleophilic attack by the tethered amine.

Transition State Analysis and Energy Profiles

Computational studies, particularly Density Functional Theory (DFT), are instrumental in analyzing the transition states and energy profiles of azetidine ring formation. nih.gov These analyses help to rationalize observed regioselectivity and stereoselectivity and to predict the feasibility of a given reaction pathway.

For instance, in the La(OTf)₃-catalyzed aminolysis of epoxy amines, calculations have been used to compare the energy of the transition states leading to either the four-membered azetidine (via 4-exo-tet cyclization) or the five-membered pyrrolidine (B122466) (via 5-endo-tet cyclization). frontiersin.org Computational results indicated that coordination of the lanthanum catalyst to the substrate can significantly lower the activation energy for the transition state leading to the azetidine product, thus favoring its formation over the pyrrolidine alternative. frontiersin.org

In radical cyclization reactions, DFT calculations have elucidated the energy surfaces for different cyclization pathways. nih.gov For the formation of azetidines from tertiary alkylamines and alkynes, calculations showed that a key 1,5-hydrogen atom transfer (HAT) process leads to a stable tertiary radical intermediate. The subsequent 4-exo-trig cyclization of this intermediate is energetically favorable, proceeding through a less-strained transition state to yield the azetidine ring. nih.gov

Identification of Key Reaction Intermediates

The identification of reaction intermediates provides direct evidence for a proposed mechanism. Various synthetic strategies for azetidine formation proceed through distinct, often transient, intermediates.

| Reaction Type | Key Intermediates | Mechanistic Significance |

| Palladium-Catalyzed C-H Amination | Octahedral Pd(IV) species | Formed after oxidative addition; reductive elimination from this intermediate forms the C-N bond of the azetidine ring. rsc.org |

| Photo-induced Radical Cyclization | α-aminoalkyl radicals, Vinyl radicals, Tertiary carbon radicals | Generated sequentially through single-electron transfer, addition to an alkyne, and 1,5-hydrogen atom transfer, leading to the final cyclization. nih.gov |

| Ring Contraction/Expansion | Bicyclic aziridinium (B1262131) ion | Can form during intramolecular nucleophilic displacement, which then undergoes alcoholysis or rearrangement to yield the final azetidine product. rsc.org |

| Aza Paternò-Büchi Reaction | Excited state imine (singlet or triplet) | The electronically excited imine undergoes cycloaddition with an alkene to form the azetidine ring. researchgate.net |

For example, in the palladium-catalyzed intramolecular γ-C(sp³)–H amination, a crucial intermediate is an octahedral Pd(IV) species. This intermediate is generated following the oxidative addition of an oxidant. The subsequent displacement of an anion and intramolecular cyclization lead to the formation of the azetidine ring. rsc.org In photo-induced radical cascades, key intermediates such as α-aminoalkyl and vinyl radicals have been proposed based on experimental evidence and DFT calculations. nih.gov

Kinetic Studies of N-Alkylation and Cyclization Reactions

Kinetic studies are essential for understanding reaction rates and determining the rate-determining step (RDS) of a synthetic sequence. For the synthesis of this compound, both the cyclization to form the azetidine ring and the final N-alkylation step can be analyzed kinetically.

The N-alkylation of a pre-formed azetidine ring with 3-fluoro-4-methylbenzyl halide is expected to follow second-order kinetics, typical of SN2 reactions. The rate would be proportional to the concentrations of both the azetidine and the benzyl (B1604629) halide.

For the ring-forming cyclization step, electrochemical kinetic analysis has been used to scrutinize mechanisms, such as in the intramolecular hydroamination of allylic sulfonamides to form azetidines. acs.org Such studies can help determine whether catalyst regeneration or a specific bond-forming event is the RDS. acs.org Understanding the kinetics allows for the rational optimization of reaction parameters like temperature, concentration, and catalyst loading to maximize the reaction rate and yield.

Spectroscopic Monitoring of Reaction Progress (in situ NMR, IR)

Real-time monitoring of chemical reactions using in situ spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides invaluable data on reaction kinetics and mechanism. nih.govfrontiersin.org These methods allow for the observation of the consumption of reactants and the formation of intermediates and products without the need for quenching and sampling.

In situ IR spectroscopy is particularly powerful for tracking the progress of reactions involving changes in key functional groups. For example, during the formation of an azetidine via a multicomponent reaction involving a Brook rearrangement, the disappearance of the acyl silane (B1218182) reactant and the appearance of the product's carbonyl stretch can be monitored in real-time. researchgate.net This technique has shown that certain strain-release-driven azetidine syntheses can be extremely rapid, with the reaction time being dictated almost entirely by the rate of reagent addition. researchgate.net

¹H NMR spectroscopy can also be used to follow the reaction progress. nih.gov The disappearance of signals corresponding to the starting materials and the emergence of characteristic peaks for the azetidine product, such as the distinct signals for the methylene (B1212753) protons of the strained ring, can be quantitatively monitored over time.

Role of Catalysts and Ligands in Reaction Efficiency and Selectivity

Catalysts and their associated ligands play a pivotal role in many modern synthetic routes to azetidines, profoundly influencing reaction efficiency, selectivity, and functional group tolerance. researchgate.net

Lewis acids, such as lanthanoid(III) trifluoromethanesulfonates (Ln(OTf)₃), are effective catalysts for the intramolecular aminolysis of epoxides. nih.govfrontiersin.org They function by coordinating to the epoxide oxygen, which activates the ring towards nucleophilic attack by the amine. This catalytic activation is crucial, as the high basicity of amines can otherwise quench acid promoters. frontiersin.org

Transition metal catalysts, particularly those based on palladium, copper, and iridium, are widely used. In palladium-catalyzed C-H amination, the choice of ligand is critical for reaction success. acs.org Ligands can influence the stability of the catalytic species, modulate its reactivity, and control the stereoselectivity of the reaction. Similarly, in copper-catalyzed photoinduced cyclizations, heteroleptic copper complexes are used to facilitate the necessary single-electron transfer processes under visible light irradiation. nih.gov

The structure of the ligand can also impact the catalytic activity in subsequent reactions. For instance, azetidine-based ligands have been synthesized and complexed with palladium for use in Suzuki-Miyaura coupling reactions. The ring strain of the azetidine core in the ligand was found to influence the efficiency of the catalytic system. mdpi.comresearchgate.net

Below is a table summarizing various catalytic systems used in the synthesis of azetidines:

| Catalyst System | Ligand/Additive | Reaction Type | Role of Catalyst/Ligand |

| La(OTf)₃ | None | Intramolecular aminolysis of epoxides | Lewis acid activation of the epoxide ring. nih.govfrontiersin.org |

| Palladium(II) | Picolinamide (as directing group), AgOAc | Intramolecular γ-C(sp³)–H amination | Facilitates C-H activation and subsequent C-N bond formation via a Pd(IV) intermediate. rsc.org |

| Copper(I) complex | bcp, DPEphos | Photoinduced radical cyclization of ynamides | Acts as a photocatalyst to initiate radical formation under visible light. nih.gov |

| Iridium(III) complex | fac-[Ir(dFppy)₃] | [2+2] Photocycloaddition | Acts as a photosensitizer to activate a substrate via triplet energy transfer. rsc.org |

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 3 Fluoro 4 Methylbenzyl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a comprehensive analysis of 1-(3-Fluoro-4-methylbenzyl)azetidine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments is essential.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show distinct signals for the aromatic, benzylic, and azetidine (B1206935) ring protons. The aromatic region would display complex multiplets due to spin-spin coupling between the protons and with the fluorine atom. The benzylic protons would appear as a singlet, while the azetidine protons would present as two triplets, assuming rapid ring puckering on the NMR timescale.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's asymmetry, all 11 carbon atoms are expected to be chemically non-equivalent and thus produce distinct signals. The chemical shifts are influenced by the electronegativity of the attached atoms (F, N) and the aromatic system. Aromatic carbons bonded to fluorine will show a large C-F coupling constant.

¹⁹F NMR Spectroscopy: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique. wikipedia.orghuji.ac.il The spectrum for this compound would show a single resonance for the fluorine atom. The chemical shift provides information about the electronic environment, and the signal's multiplicity would arise from coupling to the adjacent aromatic protons (H-2 and H-4). azom.com

The table below outlines the predicted chemical shifts for this compound based on data from analogous structures.

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (J) |

|---|---|---|---|

| Aromatic CH (H-2, H-5, H-6) | ¹H NMR | ~ 6.9 - 7.2 | Multiplets (m) |

| Coupling to adjacent ¹H and ¹⁹F | |||

| Benzylic CH₂ | ¹H NMR | ~ 3.6 | Singlet (s) |

| Azetidine CH₂ (α to N) | ¹H NMR | ~ 3.2 - 3.4 | Triplet (t), J ≈ 7 Hz |

| Azetidine CH₂ (β to N) | ¹H NMR | ~ 2.0 - 2.2 | Quintet, J ≈ 7 Hz |

| Methyl CH₃ | ¹H NMR | ~ 2.2 | Singlet (s) or doublet (d) due to coupling with ¹⁹F |

| Aromatic C (C-3, C-4) | ¹³C NMR | ~ 162 (C-F), ~138 (C-CH₃) | ¹JCF ≈ 245 Hz for C-3 |

| Aromatic C (Quaternary, C-1) | ~ 135 | ||

| Aromatic CH (C-2, C-5, C-6) | ~ 114 - 132 | ||

| Benzylic CH₂ | ~ 63 | ||

| Azetidine CH₂ (α to N) | ~ 58 | ||

| Azetidine CH₂ (β to N) | ~ 18 | ||

| Methyl CH₃ | ¹³C NMR | ~ 16 | |

| Aromatic F | ¹⁹F NMR | ~ -115 to -125 | Multiplet due to coupling with aromatic protons |

2D NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin coupling networks. It would confirm the connectivity within the azetidine ring (correlations between the α- and β-protons) and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C). It provides an unambiguous assignment of which proton signal corresponds to which carbon signal, for example, linking the benzylic proton signal at ~3.6 ppm to the benzylic carbon signal at ~63 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations. It is critical for connecting different fragments of the molecule. Key correlations would include the benzylic protons to the azetidine α-carbons and to the aromatic quaternary carbon (C-1), confirming the linkage of the benzyl (B1604629) group to the azetidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected by bonds. ipb.pt NOESY is particularly useful for conformational analysis, for instance, by showing correlations between the benzylic protons and the α-protons of the azetidine ring. ipb.pt

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering can be influenced by the nature of the substituent on the nitrogen atom. In this compound, the bulky benzyl group will have a significant impact on the ring's conformational dynamics.

NMR spectroscopy, particularly through the analysis of coupling constants and NOESY data, can provide insights into the preferred conformation. The vicinal coupling constants between the protons on the azetidine ring can be related to the dihedral angles via the Karplus equation, offering a quantitative measure of the ring pucker. Furthermore, NOESY experiments can reveal through-space interactions that are consistent with a particular conformation, such as the proximity of the benzyl group to specific protons on the azetidine ring.

Mass Spectrometry (MS) for Compositional and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of an ion. For this compound, the molecular formula is C₁₁H₁₄FN. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass.

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C₁₁H₁₄FN | 180.1161 |

| [M+H]⁺ | C₁₁H₁₅FN⁺ | 181.1239 |

Note: Calculated using the masses of the most abundant isotopes: ¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁴N = 14.003074. missouri.edusisweb.com

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented by collision-induced dissociation (CID). The resulting product ions are analyzed to reveal information about the molecule's structure.

For protonated this compound, the most likely fragmentation pathway involves the cleavage of the weakest bond, which is the benzylic carbon-nitrogen bond. This heterolytic cleavage is a charge-directed process common in benzylamines, leading to the formation of a stable, resonance-stabilized 3-fluoro-4-methylbenzyl cation. nih.govnih.govresearchgate.netnih.gov Further fragmentation of the benzyl cation or the azetidine moiety can also occur, providing additional structural confirmation.

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 181.12 | 3-Fluoro-4-methylbenzyl cation | 125.06 | C₃H₆N (Azetidine) |

| Protonated azetidine | 58.07 | C₈H₈F (3-Fluoro-4-methylstyrene) |

The dominant fragment is expected to be the 3-fluoro-4-methylbenzyl cation at m/z 125.06, which serves as a characteristic fingerprint for the substituted benzyl portion of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum is generated when a molecule absorbs infrared radiation, causing a change in the dipole moment during a vibration. A Raman spectrum is a result of inelastic scattering of monochromatic light. Together, they provide a comprehensive fingerprint of the functional groups present in a molecule.

For this compound, key vibrational modes include:

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl, methylene (B1212753), and azetidine groups) appear just below 3000 cm⁻¹. uhcl.eduorgchemboulder.com

C=C Stretching: Aromatic ring stretching vibrations typically produce a series of sharp bands in the 1450-1625 cm⁻¹ region. wpmucdn.com

C-N Stretching: The stretching vibration of the tertiary amine C-N bond is typically found in the fingerprint region, around 1100-1250 cm⁻¹.

C-F Stretching: The aromatic C-F stretch is a strong absorption, usually observed in the 1200-1300 cm⁻¹ range. wpmucdn.com

Ring Vibrations: The azetidine ring itself will have characteristic puckering and breathing vibrations, though these are often complex and appear in the fingerprint region.

Out-of-Plane (OOP) Bending: The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region are characteristic of the substitution pattern on the benzene (B151609) ring.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3010 - 3100 | Medium to Weak | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong | Strong |

| Aromatic C=C Stretch | 1450 - 1625 | Medium to Strong | Strong |

| Aromatic C-F Stretch | 1200 - 1300 | Strong | Weak |

| C-N Stretch (Tertiary Amine) | 1100 - 1250 | Medium | Medium |

| Aromatic Ring Breathing | ~ 990 - 1010 | Weak | Strong (Symmetrical) |

| Aromatic C-H OOP Bending | 700 - 900 | Strong | Weak |

The combination of IR and Raman spectroscopy provides a robust method for confirming the presence of all key functional groups within the molecule, complementing the structural and connectivity data obtained from NMR and mass spectrometry. nih.govresearchgate.net

Advanced Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from any starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of non-volatile and thermally sensitive compounds like this compound. A typical HPLC method development workflow would involve a systematic approach to optimize the separation of the target compound from potential impurities.

Key Considerations for HPLC Method Development:

Column Selection: A reversed-phase column, such as a C18 or C8, would likely be the initial choice. The selection would be based on the polarity of the molecule.

Mobile Phase Composition: A mixture of an aqueous solvent (like water with a buffer, e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) would be employed. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating compounds with a range of polarities.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector would be suitable for detecting the aromatic rings present in the molecule. The wavelength of maximum absorbance would be determined to ensure high sensitivity.

Method Validation: Once an optimal method is developed, it would be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness.

A hypothetical data table for a developed HPLC method is presented below to illustrate the parameters that would be defined.

| Parameter | Hypothetical Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | DAD, 254 nm |

| Injection Vol. | 10 µL |

| Expected RT | Dependent on experimental conditions |

This table is for illustrative purposes only as no experimental data for this compound is publicly available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. In the context of this compound, GC-MS would be primarily used to detect any residual volatile solvents from the synthesis or purification process, or to analyze for any volatile byproducts. The compound itself may or may not be suitable for direct GC-MS analysis depending on its thermal stability and volatility.

Typical GC-MS Analytical Approach:

Sample Preparation: The sample would be dissolved in a suitable volatile solvent.

GC Separation: A capillary column with a non-polar or mid-polar stationary phase would be used to separate the components of the sample based on their boiling points and interactions with the stationary phase. The oven temperature would be programmed to ramp up over time to elute compounds with different volatilities.

MS Detection and Identification: As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern for each compound, allows for its identification by comparison with a spectral library.

A hypothetical data table outlining typical GC-MS parameters is provided below.

| Parameter | Hypothetical Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 300 °C (5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-500 amu |

This table is for illustrative purposes only as no experimental data for this compound is publicly available.

X-ray Crystallography for Solid-State Structure Determination (if crystalline)

Should this compound be a crystalline solid, single-crystal X-ray crystallography would be the definitive method for determining its three-dimensional atomic structure. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The X-ray Crystallography Process:

Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to best fit the experimental data.

The output of a successful X-ray crystallographic analysis would include a detailed report of the crystallographic parameters. A hypothetical example of such data is presented in the table below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical value |

| b (Å) | Hypothetical value |

| c (Å) | Hypothetical value |

| α (°) | 90 |

| β (°) | Hypothetical value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical value |

| Z | 4 |

| Calculated Density | Hypothetical value |

| R-factor | < 0.05 for a good quality structure |

This table is for illustrative purposes only as no experimental data for this compound is publicly available.

Theoretical and Computational Chemistry Studies on 1 3 Fluoro 4 Methylbenzyl Azetidine

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons and orbitals in a molecule dictates its fundamental chemical and physical properties. Theoretical calculations are indispensable for visualizing and quantifying these features.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. researchgate.netnih.gov For 1-(3-fluoro-4-methylbenzyl)azetidine, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-31G(d) or larger, are employed to determine its most stable three-dimensional structure. mdpi.com This process of geometry optimization minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and dipole moment. The MEP map is particularly useful as it highlights regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues to its intermolecular interactions. For this molecule, the nitrogen atom of the azetidine (B1206935) ring and the fluorine atom are expected to be regions of high electron density.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are hypothetical values based on typical DFT calculations for similar structures.

| Parameter | Predicted Value |

|---|---|

| C-N bond length (azetidine ring) | ~1.47 Å |

| C-C bond length (azetidine ring) | ~1.55 Å |

| C-F bond length | ~1.36 Å |

| CNC bond angle (azetidine ring) | ~90° |

| Ring Puckering Angle | ~25-35° |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive molecule.

For this compound, the HOMO is anticipated to be localized primarily on the nitrogen atom of the azetidine ring and the π-system of the substituted benzene (B151609) ring. The LUMO is likely to be distributed over the antibonding orbitals of the aromatic ring. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, which further quantify the molecule's reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors Note: These are hypothetical values based on typical DFT calculations for similar structures.

| Descriptor | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 6.0 eV |

| Ionization Potential (I ≈ -EHOMO) | ~ 6.5 eV |

| Electron Affinity (A ≈ -ELUMO) | ~ 0.5 eV |

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The three-dimensional shape of a molecule is not static, and understanding its different conformations is key to understanding its biological activity and physical properties.

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. nih.govresearchgate.net The degree of this puckering can be influenced by the nature and position of substituents on the ring. Computational methods can be used to explore the potential energy surface of this compound to identify the most stable conformers. This involves systematically changing key dihedral angles and calculating the energy at each point.

The benzyl (B1604629) group attached to the nitrogen is flexible, allowing for various orientations relative to the azetidine ring. The fluorine atom on the benzene ring can also influence conformational preferences through steric and electronic effects. researchgate.net Quantum chemical methods are essential for accurately describing the subtle energy differences between these conformers and the energy barriers for their interconversion.

Prediction of Spectroscopic Properties (e.g., calculated NMR chemical shifts, vibrational frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds.

DFT calculations can provide reliable predictions of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted and compared to experimental spectra for structure verification.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies can be used to assign the vibrational modes of the molecule and to predict its IR spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms Note: These are hypothetical values based on typical ranges for similar functional groups.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Azetidine CH2 (adjacent to N) | 50 - 60 |

| Azetidine CH2 (beta to N) | 15 - 25 |

| Benzylic CH2 | 60 - 70 |

| Aromatic C-F | 160 - 165 (with C-F splitting) |

| Aromatic C-CH3 | 135 - 140 |

Reaction Pathway Modeling and Energetics of Transformations

Theoretical methods can be used to model the mechanisms of chemical reactions, providing insights into transition states and reaction barriers. The reactivity of azetidines is often driven by the strain of the four-membered ring, making them susceptible to ring-opening reactions. beilstein-journals.orgrsc.org

Mechanistic Insights from Computational Simulations

No computational simulations detailing the mechanistic aspects of this compound have been reported in the scientific literature. Therefore, there are no available data to present regarding reaction mechanisms, transition states, or energy profiles for this specific compound.

Molecular Dynamics Simulations

There are no published molecular dynamics (MD) simulations for this compound. Consequently, information regarding its conformational dynamics, interactions with biological macromolecules, or solvent effects as determined by MD studies is not available.

Chemical Reactivity and Derivatization Studies of 1 3 Fluoro 4 Methylbenzyl Azetidine

Electrophilic and Nucleophilic Reactions on the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring in 1-(3-Fluoro-4-methylbenzyl)azetidine is largely influenced by the nitrogen atom's basicity and the ring strain of approximately 25.2 kcal/mol. researchgate.net This strain makes the ring susceptible to cleavage by various reagents.

The strained four-membered ring of azetidine can be opened by a variety of nucleophiles and electrophiles. acs.orgresearchgate.netnih.gov This reactivity is a key feature in the synthetic utility of azetidines. The regioselectivity of the ring-opening is often dependent on the substitution pattern of the ring and the nature of the attacking species.

Activation of the azetidine nitrogen, typically through protonation or formation of an azetidinium ion, enhances its susceptibility to nucleophilic attack. researchgate.net Common nucleophiles that can open the azetidine ring include halides, amines, and alcohols. researchgate.netresearchgate.net For instance, in the presence of a strong acid, a nucleophile can attack one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond.

Ring-opening can also be initiated by electrophilic attack on the nitrogen atom. Reagents like cyanogen (B1215507) bromide (von Braun reaction) can react with N-alkyl azetidines to yield ring-opened products. researchgate.net Similarly, chloroformates can induce ring-opening to produce γ-chloroamines. researchgate.net

Table 1: Representative Ring-Opening Reactions of the Azetidine Moiety

| Reagent/Condition | Product Type | Mechanism |

| Nucleophile (e.g., Nu⁻) + Acid (H⁺) | γ-Substituted amine | Sₙ2 attack on a ring carbon of the protonated azetidine |

| Cyanogen Bromide (BrCN) | γ-Bromo-N-cyanoamine | Nucleophilic attack of nitrogen on BrCN followed by ring opening |

| Alkyl Chloroformate (R-OCOCl) | γ-Chloro-N-alkoxycarbonylamine | N-acylation followed by ring opening |

The nitrogen atom of the azetidine ring in this compound is a nucleophilic center and can readily undergo various functionalization reactions. These include acylation, alkylation, and sulfonylation. researchgate.net Such modifications can be used to introduce a wide range of functional groups, altering the compound's physical and biological properties. nih.gov Late-stage functionalization of the azetidine nitrogen is a common strategy in medicinal chemistry to generate analogues of bioactive compounds. researchgate.net

C-functionalization of the azetidine ring is also possible, though it often requires more specialized methods. Lithiation of the α-carbon to the nitrogen, followed by quenching with an electrophile, is a known method for the C2-functionalization of N-protected azetidines. nih.gov The directing ability of the azetidine ring can also be harnessed for the ortho-functionalization of attached aryl groups. cnr.it

Reactivity of the Fluoro- and Methyl-Substituted Benzyl (B1604629) Moiety

The reactivity of the aromatic ring in this compound is influenced by the directing and activating/deactivating effects of the fluoro and methyl substituents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. chemistrytalk.orgmasterorganicchemistry.com The rate and regioselectivity of EAS reactions on the benzyl moiety of this compound are determined by the electronic properties of the substituents. libretexts.org

The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. youtube.com Fluorine, on the other hand, is a deactivating group due to its strong electron-withdrawing inductive effect, but it is also ortho-, para-directing because of its electron-donating resonance effect. libretexts.orgtotal-synthesis.com

In this compound, the positions on the aromatic ring are influenced by both substituents. The directing effects of the methyl and fluoro groups are cooperative, strongly favoring substitution at the positions ortho and para to the methyl group and ortho to the fluoro group. The most likely positions for electrophilic attack are C2 and C6, and to a lesser extent, C5.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzyl Moiety

| Position | Directing Effect of Methyl (at C4) | Directing Effect of Fluoro (at C3) | Combined Effect | Predicted Reactivity |

| C2 | Ortho (activating) | Meta (deactivating) | Activated and directed | Highly favored |

| C5 | Meta (deactivating) | Ortho (directing) | Directed but less activated | Moderately favored |

| C6 | Ortho (activating) | Para (directing) | Highly activated and directed | Highly favored |

The benzylic position (the CH₂ group connecting the azetidine and the aromatic ring) is susceptible to various transformations. wikipedia.org Radical halogenation can occur at the benzylic position. chemistry.coach The methyl group on the aromatic ring can also undergo functionalization. For instance, it can be oxidized to a carboxylic acid under strong oxidizing conditions. libretexts.org

The benzyl group itself can be cleaved under certain reductive conditions, a common strategy in organic synthesis where the benzyl group is used as a protecting group for amines. vanderbilt.edu

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction of this compound can occur at several sites. The tertiary amine of the azetidine ring can be oxidized to an N-oxide. The benzylic C-H bonds are also susceptible to oxidation. wikipedia.org Strong oxidation can lead to the cleavage of the benzyl group, potentially forming benzaldehyde (B42025) derivatives. researchgate.net

Reduction of the aromatic ring can be achieved through catalytic hydrogenation, although this typically requires harsh conditions. More commonly, the benzyl group can be removed via hydrogenolysis (catalytic hydrogenation), which cleaves the C-N bond and results in the formation of 3-fluoro-4-methyltoluene and an unsubstituted azetidine. This is a standard method for debenzylation of amines. vanderbilt.edu The nitro group, if introduced onto the aromatic ring via nitration, can be readily reduced to an amino group, providing a route to further functionalization. libretexts.orgoneonta.edu

Formation of Metal Complexes (if acting as a ligand)

Following a comprehensive review of scientific literature and chemical databases, no published studies were identified that describe the formation of metal complexes where this compound acts as a ligand. The nitrogen atom in the azetidine ring possesses a lone pair of electrons, which theoretically allows it to act as a Lewis base and coordinate to a metal center. However, there is no specific research available to confirm or characterize such interactions for this particular compound.

The potential for azetidine-containing molecules to act as ligands in coordination chemistry is established, but investigations into the specific coordinating behavior of this compound have not been reported. Therefore, no experimental data regarding reaction conditions, the types of metals complexed, or the structural and electronic properties of any resulting complexes can be provided. Further research would be necessary to explore the coordination chemistry of this compound.

Due to the absence of research data, a data table of research findings cannot be generated.

Lack of Specific Research Data on this compound in Chemical Science Applications

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly available research on the chemical compound This compound within the contexts of its applications as a synthetic intermediate and scaffold in chemical science, excluding biological or clinical endpoints. While the broader class of azetidine-containing molecules is of considerable interest in chemistry, detailed studies focusing on the unique properties and applications of this specific substituted derivative are not present in the reviewed literature.

The requested article structure, focusing on its role as a building block for complex organic architectures, a precursor to other nitrogen-containing heterocycles, a scaffold for ligand design in catalysis, and its role in materials science, could not be populated with scientifically validated and specific information for this compound.

General information about the constituent parts of the molecule—the azetidine ring, the benzyl group, and the effects of fluoro and methyl substituents—is available. The azetidine ring, a four-membered nitrogen-containing heterocycle, is known for its utility as a versatile building block in organic synthesis due to its inherent ring strain. rsc.orgrsc.org N-benzyl protection is a common strategy in the synthesis of nitrogen-containing compounds, and the benzyl group itself can be a key structural component. Fluorine substitution is a widely used tactic in medicinal chemistry and materials science to modulate electronic properties and metabolic stability.

However, without specific research on this compound, any discussion of its applications in the requested areas would be speculative and not based on direct scientific evidence, thereby failing to meet the required standards of a thorough, informative, and scientifically accurate article focused solely on this compound. There are no detailed research findings, data tables, or specific examples to present for the outlined sections and subsections.

Future research may yet explore the potential of this compound in these areas, at which point a detailed article could be composed. At present, the scientific community has not published studies that would allow for the creation of the requested content.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Efficient Synthetic Methodologies

While methods for synthesizing substituted azetidines exist, a primary challenge is the development of greener, more atom-economical, and scalable routes specifically for 1-(3-Fluoro-4-methylbenzyl)azetidine. magtech.com.cnresearchgate.net Current research in azetidine (B1206935) synthesis has highlighted several promising strategies that could be adapted. magtech.com.cn

Future work should focus on:

C-H Amination: Investigating intramolecular C-H amination strategies could provide a more direct and efficient route, minimizing the need for pre-functionalized starting materials. rsc.org

Photochemical Methods: The use of visible-light-mediated [2+2] photocycloaddition, known as the aza Paternò-Büchi reaction, offers a potentially sustainable approach by using light as a traceless reagent to construct the azetidine core. rsc.org

Biocatalysis: Exploring enzymatic pathways for the key bond-forming reactions could lead to highly stereoselective and environmentally benign syntheses.

Avoiding Hazardous Reagents: A move away from harsh reagents and solvents towards greener alternatives is essential for sustainable large-scale production. chemrxiv.org

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Intramolecular C-H Amination | High atom economy, reduced steps | Catalyst development, regioselectivity control |

| [2+2] Photocycloaddition | Use of light as a green reagent, mild conditions | Substrate scope, quantum yield optimization |

| Ring Contraction/Expansion | Access from different heterocyclic precursors | Availability of starting materials, reaction efficiency |

| Biocatalysis | High stereoselectivity, environmentally friendly | Enzyme discovery and engineering, process optimization |

Exploration of Novel Reactivity Patterns Driven by Ring Strain

The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, is a key driver of its chemical reactivity, making it significantly more reactive than five- or six-membered rings like pyrrolidine (B122466). rsc.orgresearchgate.net This strain energy allows azetidines to function as valuable synthetic intermediates, particularly in ring-opening reactions. rsc.orgresearchwithrutgers.comacs.org

Future research should aim to:

Catalytic Ring-Opening: Develop new catalytic systems (e.g., Lewis or Brønsted acids, transition metals) to selectively activate and open the azetidine ring of this compound. acs.org This would allow for the controlled formation of more complex, functionalized acyclic amine structures.

Strain-Release Polymerization: Investigate the potential of this compound as a monomer in ring-opening polymerizations to create novel polyamines with tailored properties.

Tandem Reactions: Design one-pot reactions where a strain-driven ring-opening is followed by an intramolecular cyclization, rapidly building molecular complexity from a simple azetidine precursor. acs.orgbeilstein-journals.org The specific substitution pattern of this compound could influence the regioselectivity of these transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing represents a significant opportunity for the production of azetidine derivatives. mtak.hu Flow chemistry offers enhanced safety, better control over reaction parameters, and improved scalability. frontiersin.orgnih.gov

Key areas for future development include:

Adapting Batch Protocols: Translating existing multi-step batch syntheses of substituted azetidines into fully integrated continuous flow systems. mtak.huresearchgate.net This would involve developing packed-bed reactors with immobilized catalysts or reagents.

Automated Optimization: Utilizing automated synthesis platforms coupled with real-time analytics (e.g., HPLC, NMR) to rapidly screen reaction conditions and optimize the synthesis of this compound for yield and purity.

In-line Purification: Integrating continuous purification techniques, such as liquid-liquid extraction or chromatography, to create a seamless "crude-to-pure" manufacturing process. researchgate.net This approach is particularly valuable for generating libraries of related compounds for drug discovery. rsc.org

Advanced Computational Methodologies for Predictive Chemistry

In silico tools are becoming indispensable for predicting chemical reactivity and guiding synthetic efforts. peerscientist.comresearchgate.net Advanced computational models can significantly reduce the trial-and-error nature of chemical research. thescience.dev

Future computational studies on this compound should focus on:

Reaction Prediction: Employing Density Functional Theory (DFT) and other quantum chemical methods to model potential reaction pathways, predict activation barriers, and identify the most plausible synthetic routes. thescience.devresearchgate.net This can help pre-screen reactions before attempting them in the lab.

Property Prediction: Calculating key physicochemical properties, such as solubility, lipophilicity, and metabolic stability, for virtual libraries of derivatives. This is crucial for designing compounds with drug-like characteristics. researchgate.net

Mechanism Elucidation: Using computational modeling to understand the detailed mechanisms of ring-opening and functionalization reactions, providing insights that can be used to improve reaction design and selectivity. nih.gov

| Computational Method | Application Area | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction Feasibility | Activation energies, transition state geometries |

| Molecular Dynamics (MD) | Conformational Analysis | Stable conformers, dynamic behavior in solution |

| QSAR/ADMET Modeling | Drug Discovery | Biological activity, absorption, distribution, metabolism, excretion, toxicity |

Design of Related Azetidine Architectures with Tuned Chemical Properties and Reactivity

The this compound scaffold serves as a foundational structure for the design of new molecules with tailored functions. enamine.net By systematically modifying the substituents on both the azetidine ring and the aromatic moiety, it is possible to fine-tune the compound's electronic, steric, and photophysical properties. nih.govlifechemicals.com

Promising research directions include:

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogues to establish clear relationships between structural modifications and biological activity. nih.gov For instance, introducing substituents at the 2- or 3-position of the azetidine ring can significantly alter target binding. researchgate.net

Bioisosteric Replacement: Replacing the fluoro or methyl groups on the benzyl (B1604629) ring with other functional groups to modulate properties like metabolic stability and target affinity.

Conformationally Restricted Analogues: Introducing rigidity into the structure, for example by creating fused or spirocyclic systems, to enhance binding affinity and selectivity for biological targets. nih.govmdpi.com The inherent rigidity of the azetidine ring itself is a valuable starting point for such designs. nih.gov

Q & A

Basic: What are the key synthetic routes for 1-(3-Fluoro-4-methylbenzyl)azetidine?

Answer:

The synthesis of this compound typically involves multi-step functionalization of the azetidine core. A representative method includes:

- Triflate-mediated cyclization : Starting from alcohol precursors (e.g., alcohol 39), triflic anhydride (Tf2O) in CH2Cl2 at 0°C generates a triflate intermediate. Subsequent treatment with 18-crown-6 in MeCN facilitates cyclization to yield the azetidine ring .

- Substitution reactions : 3-Hydroxyazetidine derivatives can undergo methanesulfonylation followed by nucleophilic substitution with fluorinated benzyl groups (e.g., 3-fluoro-4-methylbenzyl bromide) to introduce the aromatic substituent .

Advanced: How can enantioselective synthesis of this compound be achieved?

Answer:

Enantioselective synthesis requires chiral catalysts or auxiliaries:

- Chiral phosphoric acid catalysis : Asymmetric desymmetrization of prochiral azetidine precursors using chiral phosphoric acids (e.g., adamantyl-substituted catalysts) can induce high enantiomeric excess (ee) by stabilizing transition states via hydrogen bonding .

- Stereochemical control during cyclization : In the synthesis of (S)-2-(3-fluoro-4-methylbenzyl)azetidine, chiral resolution of intermediates or asymmetric induction using enantiopure starting materials ensures stereochemical fidelity .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the azetidine ring protons (δ 3.2–4.0 ppm for N-CH2 and ring CH2) and aromatic protons from the 3-fluoro-4-methylbenzyl group (δ 6.8–7.2 ppm). Fluorine coupling splits signals in <sup>19</sup>F NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns indicating loss of the benzyl group (e.g., m/z 121 for C7H7F<sup>+</sup>) .

Advanced: How can the azetidine ring be functionalized to enhance biological activity?

Answer:

- Acylation/alkylation : Introducing electron-withdrawing groups (e.g., acetyl) at the 3-position of azetidine via methanesulfonyl intermediates improves metabolic stability .

- Bioisosteric replacement : Replacing the azetidine nitrogen with sulfonamide or carbonyl groups can modulate pharmacokinetic properties, as demonstrated in prolylcarboxypeptidase inhibitors .

- BBB permeability design : Incorporating azetidine into neuroactive scaffolds (e.g., neurotransmitter analogs) enhances blood-brain barrier penetration, guided by computational models of logP and polar surface area .

Advanced: What mechanistic insights explain the ring-opening reactivity of this compound?

Answer:

- Lewis acid-mediated ring-opening : Under catalysis by NiBr2 or Zn, the azetidine ring undergoes nucleophilic attack at the C2 position, leading to spirocyclic or fused heterocycles (e.g., BN-heterocycles) via strain relief .

- Acid-catalyzed hydrolysis : Protonation of the azetidine nitrogen increases ring strain, facilitating cleavage to γ-chloroamines, which can cyclize to oxazinanones .

Advanced: How are computational methods applied to optimize reaction conditions for azetidine derivatives?

Answer:

- DFT calculations : Mechanistic studies of enantioselective desymmetrization identify low-energy transition states (e.g., thione tautomer activation) to rationalize selectivity .

- Catalyst screening : NiBr2/L2 ligand systems are optimized computationally for azetidine functionalization, predicting yield improvements under specific solvent (toluene) and reductant (Zn) conditions .

Basic: What are the stability considerations for this compound under reaction conditions?

Answer:

- Hydrogenation stability : Palladium-catalyzed hydrogenation (5 bar H2, 40°C) in methanol demonstrates compatibility, with no observed ring degradation .

- Acid sensitivity : Avoid strong acids (e.g., CF3COOH) unless targeting ring-opening; neutral or weakly basic conditions preserve the azetidine core .

Advanced: How are spirocyclic azetidine derivatives designed for antimicrobial applications?

Answer:

- Spiro[indole-3,4′-azetidine] synthesis : Coupling azetidine with oxindole cores via nucleophilic substitution yields spirocyclic structures with antifungal activity. Substituents on the aryl group (e.g., 4-chlorophenyl) enhance bioactivity .

- Structure-activity relationship (SAR) : Electron-withdrawing groups on the benzyl moiety improve potency against Candida albicans by increasing membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.